5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
5-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)17-13(3)25(24-22-17)16-10-15(20)9-6-12(16)2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTXMSFHHYYVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole (referred to as G026-0391) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of G026-0391, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C20H18ClN5O3
- IUPAC Name : this compound
- SMILES Notation : Cc1c(-c2nc(-c(cc3)cc(OC)c3OC)no2)nnn1-c1c(C)ccc(Cl)c1
The compound features a triazole and oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
G026-0391 has shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains. For example, triazole derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The introduction of halogen substituents such as chlorine is often associated with enhanced antibacterial activity .
Antifungal Activity
Research has highlighted that derivatives of oxadiazole can possess antifungal properties. The presence of hydrophobic groups in the structure may contribute to the compound's ability to penetrate fungal cell walls, making it effective against pathogens like Candida albicans and Aspergillus niger .
The mechanism through which G026-0391 exerts its biological effects is believed to involve interaction with specific molecular targets. Triazoles typically inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death . The oxadiazole component may also play a role in modulating enzyme activity or receptor interactions.
Study 1: Antimicrobial Efficacy
In a comparative study involving G026-0391 and other triazole derivatives, the compound demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential utility in treating resistant bacterial infections.
Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to evaluate the impact of structural modifications on biological activity. The presence of electron-withdrawing groups such as chlorine at specific positions enhanced antimicrobial potency. This SAR study underscores the importance of molecular design in developing effective antimicrobial agents .
Study 3: In Vivo Efficacy
Preliminary in vivo studies have shown that G026-0391 exhibits favorable pharmacokinetic properties and low toxicity profiles in animal models. These findings support further exploration into its therapeutic applications .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
